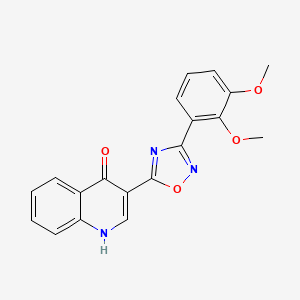
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a member of the quinoline family and has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H14N2O5, with a molecular weight of 350.33 g/mol. The structure features a quinoline moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethoxyphenyl group. This unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O5 |
| Molecular Weight | 350.33 g/mol |
| LogP | 3.3832 |
| Polar Surface Area | 67.913 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. Quinoline-based compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells. This is achieved by modulating key signaling pathways involved in cell survival and death .
-
Case Studies :
- In vitro studies demonstrated that similar quinoline derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 2.29 µM to 3.02 µM .
- A study indicated that compounds with oxadiazole rings showed enhanced activity against liver carcinoma cell lines (e.g., HUH7), with some derivatives achieving IC50 values lower than conventional chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this scaffold have been evaluated for their ability to inhibit bacterial growth.
- In vitro Assays : Several derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications on the oxadiazole ring can enhance efficacy .
Antioxidant Activity
Oxidative stress plays a crucial role in various diseases, including cancer. The antioxidant potential of compounds featuring quinoline and oxadiazole structures has been investigated.
- DPPH Assay : Compounds similar to the target molecule were evaluated using the DPPH free radical scavenging assay, showing significant antioxidant activity attributed to their phenolic groups .
Structure-Activity Relationship (SAR)
The biological activity of quinoline and oxadiazole derivatives can be influenced by structural modifications:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring has been correlated with increased biological activity due to enhanced lipophilicity and improved binding interactions with biological targets .
- Hybridization : Hybrid compounds combining different pharmacophores (e.g., quinoline and oxadiazole) have shown synergistic effects, enhancing their overall therapeutic potential .
特性
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-9-5-7-12(17(15)25-2)18-21-19(26-22-18)13-10-20-14-8-4-3-6-11(14)16(13)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGJXHIEWXQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














